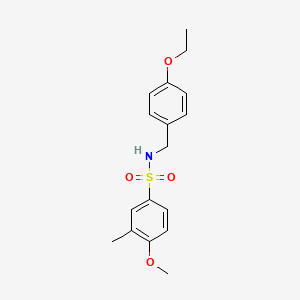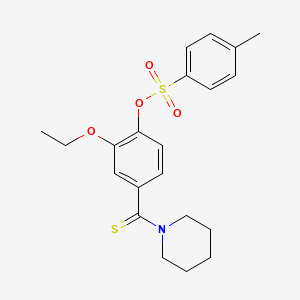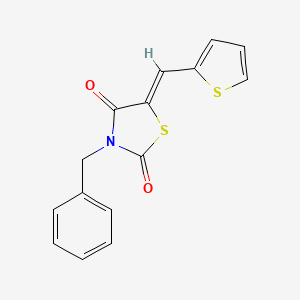![molecular formula C21H24Cl2N2O4S B4756002 N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4756002.png)
N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
説明
N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CB-1 antagonist due to its ability to block the action of the CB-1 receptor in the brain.
作用機序
CB-1 antagonist works by blocking the action of the CB-1 receptor in the brain. The CB-1 receptor is responsible for the psychoactive effects of THC, the main psychoactive compound in cannabis. By blocking the CB-1 receptor, CB-1 antagonist reduces the psychoactive effects of THC and has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
CB-1 antagonist has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake, body weight, and adiposity in animal models of obesity. CB-1 antagonist has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, CB-1 antagonist has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
CB-1 antagonist has a number of advantages for lab experiments. It is a selective CB-1 antagonist, meaning that it only blocks the CB-1 receptor and does not affect other receptors in the brain. CB-1 antagonist is also relatively easy to synthesize and has been extensively studied in animal models. However, CB-1 antagonist has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, CB-1 antagonist has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for the study of CB-1 antagonist. One potential direction is the development of more potent and selective CB-1 antagonists. Another potential direction is the study of the long-term effects of CB-1 antagonist on metabolism and behavior. Finally, CB-1 antagonist may have potential therapeutic applications in the treatment of obesity, diabetes, and addiction, and further research is needed to explore these potential applications.
Conclusion
CB-1 antagonist is a chemical compound that has been extensively studied in scientific research. It has potential therapeutic applications in the treatment of obesity, diabetes, and addiction, and has been shown to have anxiolytic, antidepressant, and anti-addictive effects. CB-1 antagonist works by blocking the action of the CB-1 receptor in the brain, and has a number of biochemical and physiological effects. While CB-1 antagonist has some limitations for lab experiments, there are a number of future directions for its study, including the development of more potent and selective CB-1 antagonists and the exploration of its potential therapeutic applications.
科学的研究の応用
CB-1 antagonist has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects. CB-1 antagonist has also been studied for its potential use in the treatment of obesity, diabetes, and metabolic disorders.
特性
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O4S/c22-16-8-6-15(7-9-16)13-24-21(26)14-29-20-11-10-18(12-19(20)23)30(27,28)25-17-4-2-1-3-5-17/h6-12,17,25H,1-5,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIRTEKTOIGIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B4755925.png)
![4-({[(4-ethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4755932.png)
![10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4755934.png)



![6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B4755978.png)
![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4755986.png)
![3-[2-cyano-3-(cyclopropylamino)-3-oxo-1-propen-1-yl]phenyl 2-furoate](/img/structure/B4755988.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-nitrophenyl)thiourea](/img/structure/B4756007.png)
![5-propyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4756015.png)
![8,9-dimethyl-2-(4-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4756016.png)
![1-(3,5-dimethylphenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4756024.png)